9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Overview
Description
9-(2-Methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a synthetic compound that belongs to the purine class of molecules. Known for its complex structure, this compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps:
Formation of the Purine Ring: : This usually begins with readily available starting materials like adenine or guanine derivatives, which undergo specific modifications to introduce the 9-(2-methoxyethyl) substituent.
Introduction of the Octahydropyrrolo[3,4-c]pyrrol-2-yl Moiety: : This involves the cyclization of appropriate precursors under carefully controlled conditions.
Addition of the 1-Methyl-1H-pyrazole-4-Carbonyl Group: : This step often involves coupling reactions facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Scaling up the production for industrial applications requires optimizing each step for efficiency and yield. Reactions are typically carried out in large reactors with precise control of temperature, pH, and solvent conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of specific oxidized derivatives.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
Substitution Reactions: : Can replace specific functional groups under appropriate conditions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of base.
Major Products Formed
Oxidation: : Various oxidized derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Alkylated or acylated compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology
It serves as a probe in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine
In drug discovery, it acts as a lead compound for developing therapeutic agents targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, it may be utilized in the manufacture of specialized materials or chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, thus altering the physiological state of cells or tissues.
Comparison with Similar Compounds
Similar Compounds
**9-(2-hydroxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
**9-(2-ethoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Uniqueness
Compared to these similar compounds, 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine displays unique binding affinities and activities due to its distinct substituent groups, which can significantly affect its interaction with biological targets and overall pharmacokinetic properties.
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-24-6-13(5-23-24)19(28)27-9-14-7-26(8-15(14)10-27)18-16-17(20-11-21-18)25(12-22-16)3-4-29-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOSRZCHDKCRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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